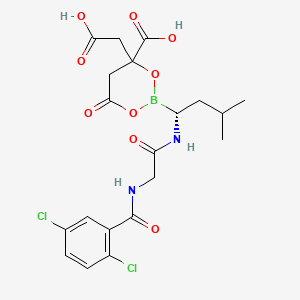

4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid

Descripción general

Descripción

4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid is a useful research compound. Its molecular formula is C20H23BCl2N2O9 and its molecular weight is 517.119. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

MLN-9708 primarily targets the 20S proteasome , a complex enzyme responsible for degrading ubiquitin-tagged proteins within cells . This proteasome plays a crucial role in maintaining cellular homeostasis by regulating protein levels .

Mode of Action

MLN-9708 acts as a reversible inhibitor of the chymotrypsin-like proteolytic β5 site of the 20S proteasome . By inhibiting this site, MLN-9708 prevents the proteasome from degrading specific proteins, leading to an accumulation of these substrates within the cell .

Biochemical Pathways

The inhibition of the proteasome by MLN-9708 affects multiple biochemical pathways. The accumulation of undegraded proteins disrupts normal cellular processes, including growth control, cell cycle regulation, and apoptosis . This disruption can lead to the activation of antiproliferative signals, cell cycle disruption, activation of apoptotic pathways, and ultimately, cell death .

Pharmacokinetics

MLN-9708 is orally bioavailable and rapidly hydrolyzes in vivo to MLN2238, the biologically active form . It has a shorter proteasome dissociation half-life and improved pharmacokinetics compared to bortezomib, another proteasome inhibitor . These properties contribute to its greater tissue penetration and antitumor activity .

Result of Action

The result of MLN-9708’s action is the induction of cell cycle arrest and apoptosis, mainly through the caspases pathway . In preclinical studies, MLN-9708 has shown improved antitumor activity compared to bortezomib in a range of xenograft models . In clinical trials, it has demonstrated efficacy in patients with relapsed or refractory multiple myeloma .

Action Environment

The action of MLN-9708 can be influenced by various environmental factors. For instance, the presence of other drugs, such as lenalidomide and dexamethasone, can enhance its antitumor activity . Additionally, the compound’s efficacy can vary depending on the patient’s disease stage and prior therapies .

Análisis Bioquímico

Biochemical Properties

MLN-9708 is a selective, potent, reversible, and specific 20S proteasome inhibitor . It interacts with the proteasome, a complex of enzymes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .

Cellular Effects

MLN-9708 has shown improved antitumor activity compared to bortezomib in a range of xenograft models . It influences cell function by disrupting protein homeostasis, leading to the activation of antiproliferative signals, cell cycle disruption, activation of apoptotic pathways, and ultimately, cell death .

Molecular Mechanism

MLN-9708 exerts its effects at the molecular level by inhibiting the 20S proteasome . This results in the stabilization and accumulation of proteasome substrates, including misfolded proteins and highly regulated members of critical signaling cascades .

Temporal Effects in Laboratory Settings

In preclinical studies, MLN-9708 has shown a shorter proteasome dissociation half-life and improved pharmacokinetics, pharmacodynamics, and antitumor activity compared with bortezomib .

Dosage Effects in Animal Models

The effects of MLN-9708 vary with different dosages in animal models

Actividad Biológica

4-(Carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid, commonly known as Ixazomib Citrate, is a boronate ester compound with significant biological activity, primarily recognized for its role as a proteasome inhibitor. This compound has garnered attention in cancer therapeutics due to its ability to induce apoptosis in neoplastic cells by disrupting protein homeostasis.

- Molecular Formula : CHBClNO

- Molecular Weight : 517.12 g/mol

- CAS Number : 1201902-80-8

- Synonyms : Ixazomib Citrate

Ixazomib functions by inhibiting the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately resulting in cell death in malignant cells. The compound selectively targets cancer cells while sparing normal cells, which is a crucial aspect of its therapeutic profile.

Antineoplastic Effects

Research indicates that Ixazomib exhibits potent cytotoxicity against various cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in multiple myeloma and solid tumors. The half-maximal inhibitory concentration (IC) values for various cancer types are summarized in the following table:

| Cancer Type | IC (μM) |

|---|---|

| Multiple Myeloma | 0.5 - 1.5 |

| Breast Cancer | 1.0 - 3.0 |

| Lung Cancer | 0.8 - 2.5 |

| Prostate Cancer | 1.2 - 4.0 |

Mechanistic Studies

Mechanistic studies involving Ixazomib have demonstrated its ability to induce apoptosis through:

- Activation of Caspases : Caspase activation is a hallmark of apoptosis; Ixazomib has been shown to upregulate caspase-3 and caspase-9 activities.

- Inhibition of NF-kB Pathway : By preventing the degradation of IκB proteins, Ixazomib inhibits the NF-kB signaling pathway, which is often constitutively active in cancer cells.

Clinical Studies

Ixazomib has undergone extensive clinical trials, particularly for the treatment of multiple myeloma:

- A Phase III trial demonstrated that combining Ixazomib with lenalidomide and dexamethasone significantly improved progression-free survival compared to the control group.

- Adverse effects were manageable and included gastrointestinal disturbances and hematological toxicities.

Case Studies

Recent case studies highlight the effectiveness of Ixazomib in clinical settings:

- Case Study 1 : A patient with relapsed multiple myeloma showed a complete response after six cycles of Ixazomib combined with standard therapy.

- Case Study 2 : In a cohort study involving elderly patients, Ixazomib was well-tolerated and resulted in a median progression-free survival of over 18 months.

Propiedades

IUPAC Name |

4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-17(29)8-20(34-21,19(31)32)7-16(27)28)25-15(26)9-24-18(30)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)(H,31,32)/t14-,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXSYWAKVMZICI-PVCZSOGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BCl2N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152721 | |

| Record name | MLN 9708 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201902-80-8 | |

| Record name | MLN-9708 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201902808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLN 9708 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IXAZOMIB CITRATE 1,3,2-DIOXABORINANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8R04MBQ04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of MLN-9708?

A: MLN-9708, also known as 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid, is an orally bioavailable proteasome inhibitor. [] It primarily targets the chymotrypsin-like activity of the 20S proteasome, a cellular component responsible for protein degradation. [] By inhibiting this activity, MLN-9708 leads to the accumulation of ubiquitinated proteins within cells. [] This disruption of protein homeostasis triggers a cascade of downstream effects, including apoptosis (programmed cell death) and inhibition of tumor growth. []

Q2: Why is MLN-9708 particularly effective against Multiple Myeloma?

A: Malignant plasma cells, the hallmark of Multiple Myeloma (MM), are highly sensitive to proteasome inhibitors. [] This sensitivity stems from the high protein load and inherent endoplasmic reticulum (ER) stress present within these cells. [] MLN-9708 exploits this vulnerability, pushing these cells towards apoptosis by further exacerbating their protein handling challenges. []

Q3: How does MLN-9708 compare to bortezomib, another proteasome inhibitor used in MM treatment?

A: While both are proteasome inhibitors, MLN-9708 exhibits several advantages. Preclinical studies show that MLN-9708 demonstrates efficacy against MM cells resistant to bortezomib. [] Additionally, MLN-9708's oral bioavailability offers a significant practical advantage over bortezomib, which requires intravenous administration. [, ] Animal models have also shown a significantly longer survival time in mice treated with MLN-9708 compared to bortezomib. []

Q4: Are there any preclinical studies highlighting the synergistic potential of MLN-9708 in combination therapies?

A: Yes, in vitro studies show that combining MLN-9708 with other anti-MM agents such as lenalidomide (an immunomodulatory drug), SAHA (a histone deacetylase inhibitor), or dexamethasone triggers synergistic anti-MM activity. [] This suggests promising avenues for enhancing treatment efficacy in clinical settings.

Q5: Has the blood-brain barrier permeability of MLN-9708 been investigated?

A: While initial studies showed limited blood-brain barrier penetration for bortezomib, a phase 0 clinical trial demonstrated that MLN-9708 reaches measurable concentrations in glioblastoma tissues. [, ] This finding supports further investigation of MLN-9708 as a potential therapeutic agent for brain tumors.

Q6: What is the current clinical application of MLN-9708?

A: MLN-9708 has received FDA approval for use in combination with lenalidomide and dexamethasone to treat patients with Multiple Myeloma who have received at least one prior therapy. []

Q7: What are the potential applications of MLN-9708 beyond Multiple Myeloma?

A7: Preclinical evidence suggests potential applications for MLN-9708 in treating other diseases:

- Acute Lymphoblastic Leukemia (ALL): A Phase I study demonstrated promising complete remission rates in older adults with ALL when MLN-9708 was added to standard chemotherapy. []

- Glioblastoma: The ability of MLN-9708 to reach measurable concentrations in brain tumor tissue supports further clinical investigation for this aggressive cancer. [, ]

- Sickle Cell Disease: Research indicates that MLN-9708 can induce both antioxidant and fetal hemoglobin (HbF) responses in sickle cell disease via the Nrf2 pathway. []

Q8: What are the limitations of long-term proteasome inhibitor maintenance therapy?

A: While proteasome inhibitors have shown promise in a consolidation/maintenance model after autologous stem cell transplant (ASCT), long-term use has been limited by factors such as route of administration. []

Q9: How does MLN-9708 address this limitation?

A: Being an oral medication, MLN-9708 offers a more convenient administration route for maintenance therapy compared to intravenous proteasome inhibitors. [] This makes it a potentially attractive option for long-term treatment strategies.

Q10: Are there clinical trials exploring MLN-9708 in the maintenance setting post-ASCT?

A: Yes, a Phase II study is currently investigating the safety and efficacy of MLN-9708 in combination with lenalidomide as maintenance therapy post-ASCT in patients with multiple myeloma. [] Preliminary data from this trial suggests that this combination is well-tolerated and feasible. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.